molecular formula C11H14N4O2 B2713984 Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate CAS No. 2103268-67-1

Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate

Cat. No.: B2713984
CAS No.: 2103268-67-1
M. Wt: 234.259
InChI Key: FZTOPAZYDPOLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of pyrrolopyrazine derivatives, including Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate, involves several methods:

    Cyclization: This method involves the formation of the pyrrolopyrazine ring through cyclization reactions.

    Ring Annulation: This method involves the formation of the pyrrolopyrazine ring by annulating a pre-existing ring system.

    Cycloaddition: This method involves the addition of two or more unsaturated molecules to form the pyrrolopyrazine ring.

    Direct C-H Arylation: This method involves the direct arylation of the C-H bond in the pyrrole ring.

Chemical Reactions Analysis

Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

    Cyclization: This reaction involves the formation of a ring structure.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substituting agents: Such as halogens and alkyl groups.

Scientific Research Applications

Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

    Medicine: Potential use in drug discovery and development due to its biological activities.

    Industry: Used in the production of pharmaceuticals and organic materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate involves its interaction with various molecular targets and pathways. It has been shown to inhibit kinase activity, which is crucial in cell signaling and regulation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate is unique due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-2-17-11(16)8(12)5-7-6-15-10-9(7)13-3-4-14-10/h3-4,6,8H,2,5,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTOPAZYDPOLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=NC=CN=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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